molecular formula C10H10N2O5 B3021263 Ethyl 2-(3-nitroanilino)-2-oxoacetate CAS No. 7501-69-1

Ethyl 2-(3-nitroanilino)-2-oxoacetate

Cat. No.: B3021263
CAS No.: 7501-69-1
M. Wt: 238.2 g/mol
InChI Key: IOAWBDJZTBCMCG-UHFFFAOYSA-N
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Description

Ethyl 2-(3-nitroanilino)-2-oxoacetate is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of an ethyl ester group, a nitro group attached to an aniline ring, and an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(3-nitroanilino)-2-oxoacetate typically involves the nitration of aniline derivatives followed by esterification. One common method is the nitration of ethyl 2-amino-2-oxoacetate with nitric acid to introduce the nitro group at the meta position of the aniline ring. The reaction is usually carried out under controlled temperature conditions to prevent over-nitration and to ensure high yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, concentration, and flow rates, ensuring consistent product quality and high efficiency. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(3-nitroanilino)-2-oxoacetate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

    Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.

Major Products Formed

    Reduction: Ethyl 2-(3-aminoanilino)-2-oxoacetate.

    Substitution: Various substituted anilines depending on the nucleophile used.

    Hydrolysis: 2-(3-nitroanilino)-2-oxoacetic acid and ethanol.

Scientific Research Applications

Ethyl 2-(3-nitroanilino)-2-oxoacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of drugs targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other materials with specific functional properties.

Mechanism of Action

The mechanism of action of Ethyl 2-(3-nitroanilino)-2-oxoacetate depends on its chemical structure and the specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The ester group may facilitate cellular uptake and improve the compound’s bioavailability. The molecular targets and pathways involved can vary, but they often include enzymes and receptors that are sensitive to nitroaromatic compounds.

Comparison with Similar Compounds

Ethyl 2-(3-nitroanilino)-2-oxoacetate can be compared with other nitroaniline derivatives, such as:

    2-Nitroaniline: Similar in structure but lacks the ester and oxoacetate groups, leading to different reactivity and applications.

    4-Nitroaniline: The nitro group is positioned para to the amino group, resulting in different electronic and steric properties.

    3-Nitroaniline: Similar nitro group position but lacks the ester and oxoacetate functionalities.

Properties

IUPAC Name

ethyl 2-(3-nitroanilino)-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O5/c1-2-17-10(14)9(13)11-7-4-3-5-8(6-7)12(15)16/h3-6H,2H2,1H3,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOAWBDJZTBCMCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00287899
Record name ST51021144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7501-69-1
Record name NSC53202
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53202
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name ST51021144
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00287899
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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